molecular formula C19H19NO5S B5262395 (2E)-4-{[3-(ethoxycarbonyl)-5-(1-phenylethyl)thiophen-2-yl]amino}-4-oxobut-2-enoic acid

(2E)-4-{[3-(ethoxycarbonyl)-5-(1-phenylethyl)thiophen-2-yl]amino}-4-oxobut-2-enoic acid

Cat. No.: B5262395
M. Wt: 373.4 g/mol
InChI Key: LIJLQNVPIMNUDG-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-4-{[3-(ethoxycarbonyl)-5-(1-phenylethyl)thiophen-2-yl]amino}-4-oxobut-2-enoic acid is a complex organic compound with a unique structure that includes a thiophene ring, an ethoxycarbonyl group, and a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-4-{[3-(ethoxycarbonyl)-5-(1-phenylethyl)thiophen-2-yl]amino}-4-oxobut-2-enoic acid typically involves multiple steps, starting with the preparation of the thiophene ring. The thiophene ring can be synthesized through a series of reactions involving the cyclization of appropriate precursors. The ethoxycarbonyl group and the phenylethyl group are then introduced through esterification and alkylation reactions, respectively. The final step involves the formation of the enone structure through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and efficiency. The process typically includes the use of high-purity reagents and solvents, as well as controlled reaction conditions such as temperature, pressure, and pH. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-4-{[3-(ethoxycarbonyl)-5-(1-phenylethyl)thiophen-2-yl]amino}-4-oxobut-2-enoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the enone structure to an alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the thiophene ring.

Scientific Research Applications

(2E)-4-{[3-(ethoxycarbonyl)-5-(1-phenylethyl)thiophen-2-yl]amino}-4-oxobut-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (2E)-4-{[3-(ethoxycarbonyl)-5-(1-phenylethyl)thiophen-2-yl]amino}-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-4-{[3-(methoxycarbonyl)-5-(1-phenylethyl)thiophen-2-yl]amino}-4-oxobut-2-enoic acid
  • (2E)-4-{[3-(ethoxycarbonyl)-5-(2-phenylethyl)thiophen-2-yl]amino}-4-oxobut-2-enoic acid

Uniqueness

(2E)-4-{[3-(ethoxycarbonyl)-5-(1-phenylethyl)thiophen-2-yl]amino}-4-oxobut-2-enoic acid is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

(E)-4-[[3-ethoxycarbonyl-5-(1-phenylethyl)thiophen-2-yl]amino]-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5S/c1-3-25-19(24)14-11-15(12(2)13-7-5-4-6-8-13)26-18(14)20-16(21)9-10-17(22)23/h4-12H,3H2,1-2H3,(H,20,21)(H,22,23)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIJLQNVPIMNUDG-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)C(C)C2=CC=CC=C2)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC(=C1)C(C)C2=CC=CC=C2)NC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.